5-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole
Overview
Description
5-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole is a useful research compound. Its molecular formula is C15H12BrNO2S and its molecular weight is 350.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Serotonin Receptor Antagonists
The compound has been implicated in the synthesis of serotonin 6 (5-HT6) receptor antagonists, which are of interest for treating cognitive disorders such as Alzheimer's disease. For instance, the discovery and development of a novel series of 3-(piperazinylmethyl) indole derivatives, including 5-Bromo analogs, have shown high affinity and selectivity over 100 target sites, indicating potential for cognitive disorder treatment (Nirogi et al., 2017).
2. Synthetic Methodology Development
Research on the regioselective C(sp2)-H dual functionalization of indoles, including bromo-amination via 1,3-migration of imide groups, has provided a novel method for synthesizing 2-bis(sulfonyl)amino-3-bromo-indoles under metal-free conditions (Moriyama et al., 2015).
3. Anticancer Activities
Bromophenol derivatives, including those related to 5-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole, have been studied for their anticancer activities. Notably, a novel bromophenol derivative showed promising inhibition of lung cancer cells, highlighting the potential for developing new anticancer drugs (Guo et al., 2018).
4. Palladium-Catalyzed Ligand Synthesis
An efficient palladium-catalyzed amination of bromo-indoles has been developed, resulting in novel indole derivatives with potential biological activity as 5-HT6 receptor ligands (Schwarz et al., 2008).
5. Synthesis of Novel Sulfonohydrazides
A series of indole-based sulfonohydrazide derivatives were synthesized and evaluated for their anticancer activity against human breast cancer cells. This research underscores the therapeutic potential of bromo-indole derivatives in cancer treatment (Gaur et al., 2022).
Mechanism of Action
Target of Action
It is known that 7-azaindoles, a category of compounds to which this compound belongs, can inhibit the activity of various proteases . These proteases play a crucial role in several biological processes, including protein degradation and signal transduction.
Mode of Action
Based on its structural similarity to 7-azaindoles, it is plausible that it interacts with its targets (proteases) by binding to their active sites, thereby inhibiting their activity .
Biochemical Pathways
Given that 7-azaindoles can inhibit various proteases , it is likely that this compound affects pathways involving these enzymes. Proteases are involved in numerous biochemical pathways, including those related to protein degradation, apoptosis, and signal transduction.
Result of Action
Given its potential inhibitory effects on proteases, it may lead to the accumulation of proteins that would otherwise be degraded, potentially affecting cellular functions .
Properties
IUPAC Name |
5-bromo-1-(4-methylphenyl)sulfonylindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO2S/c1-11-2-5-14(6-3-11)20(18,19)17-9-8-12-10-13(16)4-7-15(12)17/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQRWXUQAKCCAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70474653 | |
Record name | 5-Bromo-1-(4-methylbenzene-1-sulfonyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70474653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96546-77-9 | |
Record name | 5-Bromo-1-(4-methylbenzene-1-sulfonyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70474653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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